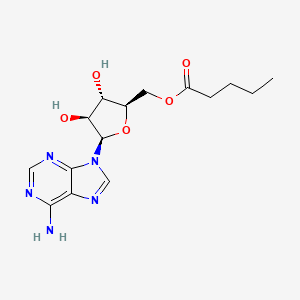
((2R,3S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vidarabine 5’-valerate is a derivative of vidarabine, an antiviral compound. Vidarabine 5’-valerate is a prodrug of vidarabine, designed to enhance its delivery and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vidarabine 5’-valerate involves the esterification of vidarabine with valeric acid. This process typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of vidarabine 5’-valerate can be achieved through a multi-enzymatic cascade reaction. This method involves the use of immobilized enzymes to catalyze the sequential phosphorylation and esterification of vidarabine . This approach offers high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Vidarabine 5’-valerate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release vidarabine and valeric acid.
Oxidation and Reduction: These reactions can modify the functional groups on the vidarabine molecule, potentially altering its antiviral activity.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of different analogs.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Vidarabine: The primary product formed from the hydrolysis of vidarabine 5’-valerate.
Valeric Acid: A byproduct of the hydrolysis reaction.
Various Analogs: Formed through substitution reactions.
Applications De Recherche Scientifique
Vidarabine 5’-valerate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its ability to enhance the delivery of vidarabine to target cells.
Medicine: Explored for its potential to treat viral infections more effectively than vidarabine alone.
Industry: Utilized in the development of antiviral formulations and drug delivery systems
Mécanisme D'action
Vidarabine 5’-valerate acts as a prodrug, which means it is converted into its active form, vidarabine, within the body. Vidarabine interferes with the synthesis of viral DNA by inhibiting viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vidarabine: The parent compound of vidarabine 5’-valerate, used to treat viral infections.
Cytarabine: Another nucleoside analog with antiviral and anticancer properties.
Acyclovir: A widely used antiviral drug that also targets viral DNA polymerase.
Uniqueness
Vidarabine 5’-valerate is unique in its ability to enhance the delivery and efficacy of vidarabine. The esterification with valeric acid improves its lipophilicity, allowing for better penetration into target cells and tissues . This makes it a promising candidate for the development of more effective antiviral therapies.
Propriétés
Numéro CAS |
65926-31-0 |
|---|---|
Formule moléculaire |
C15H21N5O5 |
Poids moléculaire |
351.36 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pentanoate |
InChI |
InChI=1S/C15H21N5O5/c1-2-3-4-9(21)24-5-8-11(22)12(23)15(25-8)20-7-19-10-13(16)17-6-18-14(10)20/h6-8,11-12,15,22-23H,2-5H2,1H3,(H2,16,17,18)/t8-,11-,12+,15-/m1/s1 |
Clé InChI |
UTXZRKUAJPWZOZ-UPSWMWPXSA-N |
SMILES |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES isomérique |
CCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonymes |
ARA-A-5'-valerate arabinofuranosyladenine 5'-valerate vidarabine 5'-valerate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















